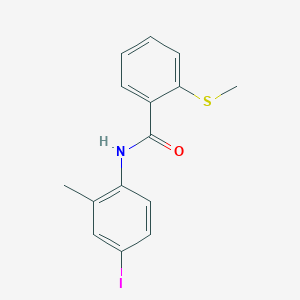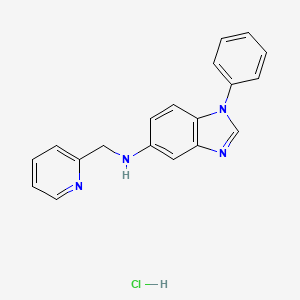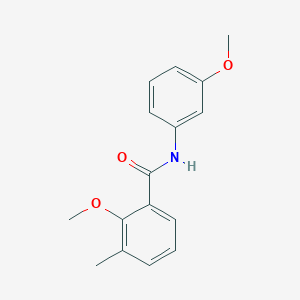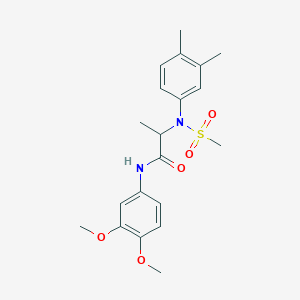amino]-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4192095.png)
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide
Descripción general
Descripción
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide, also known as MK-886, is a potent inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators that play a crucial role in various physiological and pathological processes. MK-886 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Aplicaciones Científicas De Investigación
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer. Studies have shown that this compound can inhibit the growth of various cancer cells, including prostate, breast, and lung cancer cells. The mechanism of action involves the inhibition of leukotriene biosynthesis, which is known to promote cancer cell growth and survival.
This compound has also been studied for its potential anti-inflammatory effects. Inflammation is a crucial physiological process that plays a role in various diseases, including arthritis, asthma, and inflammatory bowel disease. Studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and can reduce inflammation in animal models.
Another area of research is cardiovascular diseases. Leukotrienes are known to play a role in the development of atherosclerosis, which is a major risk factor for cardiovascular diseases. Studies have shown that this compound can inhibit leukotriene biosynthesis and reduce atherosclerosis in animal models.
Mecanismo De Acción
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide inhibits leukotriene biosynthesis by binding to 5-lipoxygenase-activating protein (FLAP), which is a crucial enzyme in the biosynthesis pathway. FLAP is responsible for the translocation of arachidonic acid to 5-lipoxygenase, which is the enzyme responsible for leukotriene biosynthesis. By inhibiting FLAP, this compound prevents the formation of leukotrienes and reduces inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and reduce atherosclerosis. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of leukotriene biosynthesis, which makes it an ideal tool for studying the role of leukotrienes in various physiological and pathological processes. However, this compound has some limitations. It has low solubility in water, which makes it difficult to use in some experiments. It also has low bioavailability, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(2-methyl-3-nitrophenyl)benzamide. One area of research is the development of more potent and selective inhibitors of leukotriene biosynthesis. Another area of research is the identification of new therapeutic applications for this compound, such as in neurodegenerative diseases and autoimmune diseases. Finally, research on the pharmacokinetics and bioavailability of this compound could lead to the development of more effective formulations for therapeutic use.
Conclusion
This compound is a potent inhibitor of leukotriene biosynthesis that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. Its mechanism of action involves the inhibition of FLAP, which is a crucial enzyme in the biosynthesis pathway. This compound has various biochemical and physiological effects, including the reduction of inflammation, inhibition of cancer cell growth, and reduction of atherosclerosis. While it has some limitations, such as low solubility and bioavailability, research on this compound continues to identify new therapeutic applications and potential formulations for therapeutic use.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5S/c1-14-19(4-3-5-20(14)25(27)28)23-21(26)15-6-10-17(11-7-15)24(2)31(29,30)18-12-8-16(22)9-13-18/h3-13H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIYUVIDCRORFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4192012.png)

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-iodophenoxy)acetamide](/img/structure/B4192025.png)



![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B4192040.png)

![4-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192049.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4192053.png)


![3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192076.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)